Chloropyramine

Description

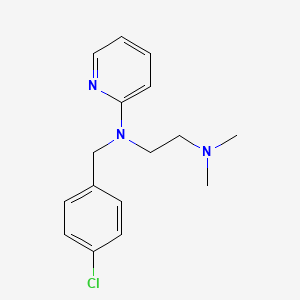

Structure

3D Structure

Propriétés

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKFFNBDFNZJSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10458-04-5 (unspecified hydrochloride), 6170-42-9 (mono-hydrochloride) |

Source

|

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50207729 |

Source

|

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble |

Source

|

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-32-5 |

Source

|

| Record name | Chloropyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloropyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloropyramine [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloropyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3L8O9SOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, 60 °C |

Source

|

| Record name | Chloropyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloropyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Chloropyramine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis and characterization of Chloropyramine hydrochloride, a first-generation antihistamine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis workflow, characterization process, and the relevant biological signaling pathway.

Introduction

This compound is a first-generation antihistamine of the ethylenediamine class, primarily used in Eastern European countries for the treatment of various allergic conditions, including allergic rhinitis, conjunctivitis, and bronchial asthma.[1][2][3][4] Its therapeutic effects stem from its action as a competitive antagonist at the histamine H1 receptor.[1] By blocking the action of endogenous histamine, this compound inhibits responses such as vasodilation, increased vascular permeability, and tissue edema associated with allergic reactions. Like many first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.

This document details a common synthesis route and outlines the standard analytical methods for the characterization and quality control of this compound hydrochloride.

Chemical and Physical Properties

The fundamental properties of this compound and its hydrochloride salt are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine hydrochloride | |

| Synonyms | Suprastin, Halopyramine hydrochloride | |

| CAS Number | 6170-42-9 | |

| Molecular Formula | C₁₆H₂₀ClN₃ · HCl (or C₁₆H₂₁Cl₂N₃) | |

| Molecular Weight | 326.26 g/mol | |

| Physical Description | White powder | |

| Solubility | Soluble in 0.5 M HCl; Soluble in DMSO (up to 65 mg/mL) |

Synthesis of this compound Hydrochloride

A widely referenced method for synthesizing this compound involves a multi-step process beginning with the condensation of p-chlorobenzaldehyde and 2-aminopyridine, followed by reduction and subsequent alkylation. The final step is the formation of the hydrochloride salt. An alternative, frequently cited pathway begins with the condensation of 4-chlorobenzaldehyde and 1,1-dimethylethylenediamine.

The following workflow illustrates a common synthetic route.

Experimental Protocol: Synthesis

The following protocol is adapted from the process described in U.S. Patent 2,607,778.

Step 1: Synthesis of 2-(p-chlorobenzylamino)-pyridine (Intermediate)

-

React p-chlorobenzaldehyde with 2-aminopyridine.

-

The resulting product is an impure mixture containing various by-products.

-

Purify the intermediate, 2-(p-chlorobenzylamino)-pyridine, by dissolving the crude product in a suitable solvent (e.g., toluene) and crystallizing. The purified crystals should have a melting point of approximately 100-101°C.

Step 2: Synthesis of this compound (Free Base)

-

Dissolve 25.4 grams of the purified 2-(p-chlorobenzylamino)-pyridine intermediate and 4.8 grams of sodium hydride in 400 ml of toluene.

-

Heat the mixture to reflux temperature while stirring.

-

After 30 minutes, add a solution of β-chloroethyldimethylamine dropwise into the reaction mixture.

-

Continue refluxing for several hours to ensure the reaction goes to completion.

-

After cooling, wash the reaction mixture with water to remove unreacted sodium hydride and other water-soluble impurities.

-

Extract the this compound base from the toluene layer. The base can be collected as an oil boiling at approximately 150-160°C at 0.1 mm Hg.

Step 3: Formation of this compound Hydrochloride

-

Dissolve the purified this compound base in methanol.

-

Add a calculated, equivalent amount of a standardized solution of hydrogen chloride in methanol.

-

Precipitate the hydrochloride salt by adding ether to the methanolic solution.

-

Collect the resulting white crystalline solid (this compound Hydrochloride) by filtration and dry under vacuum.

Characterization of this compound Hydrochloride

The identity, purity, and quantity of synthesized this compound hydrochloride must be confirmed using various analytical techniques. A typical characterization workflow involves spectroscopic and chromatographic methods.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the synthesized molecule.

3.1.1. Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. Spectral data for this compound Hydrochloride is available in public databases.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. While specific peak assignments for this compound are not readily available in the initial search, spectra for similar antihistamines like chlorpheniramine can serve as a reference for expected chemical shift regions. Quality control of the final product often involves confirmation by NMR.

3.1.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

| MS Data Type | m/z Value(s) | Ion Type | Reference(s) |

| Precursor Ion | 290.1419 | [M+H]⁺ | |

| Target Ion (SIM) | 58 | Fragment | |

| Reference Ions (SIM) | 71, 125 | Fragments |

Chromatographic Analysis

Chromatographic techniques are the methods of choice for assessing the purity of the compound and for quantification in pharmaceutical formulations.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) A validated GC-MS method has been developed for the determination of this compound in ointments and tablets. This technique offers high specificity and selectivity.

| GC-MS Parameter | Value / Description | Reference(s) |

| Column | Fused silica ZB-5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | |

| Target Ion | m/z 58 | |

| Recovery | 90.0 – 98.7% (in ointment) | |

| LOD | 0.04 mg/g (in ointment) | |

| LOQ | 0.132 mg/g (in ointment) |

3.2.2. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for the analysis of pharmaceutical formulations containing this compound, especially in complex mixtures like topical preparations or multi-component tablets.

Experimental Protocols: Characterization

3.3.1. Protocol: GC-MS Analysis of this compound in Tablets This protocol is adapted from validated methods for pharmaceutical analysis.

-

Sample Preparation: a. Weigh and powder twenty tablets to determine the average tablet weight. b. Accurately weigh an amount of tablet powder equivalent to 10 mg of this compound hydrochloride. c. Dissolve the powder in approximately 10 mL of 0.5 M HCl. d. Transfer the solution to a separatory funnel and adjust the pH to 9-10 using 25% ammonium hydroxide (NH₄OH) to liberate the free base. e. Extract the this compound base with 40 mL of chloroform. f. Pass the chloroform layer through anhydrous sodium sulfate to remove residual water and collect it in a 50 mL volumetric flask. g. Fill the flask to the mark with chloroform.

-

Standard Preparation: a. Prepare a series of standard solutions of this compound base in chloroform at known concentrations.

-

GC-MS Analysis: a. Inject 1 µL of the prepared sample and standard solutions into the GC-MS system. b. Use a ZB-5 capillary column or equivalent. c. Set the instrument to operate in Selected Ion Monitoring (SIM) mode, monitoring the target ion (m/z 58) and reference ions (m/z 71, 125).

-

Data Analysis: a. Construct a calibration curve from the standard solutions. b. Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve. c. Calculate the amount of this compound hydrochloride per tablet.

Mechanism of Action & Signaling Pathway

This compound functions as a competitive and reversible antagonist of the histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This receptor is linked to a Gq protein, which activates phospholipase C (PLC).

This compound competitively binds to the H1 receptor, preventing histamine from binding and thereby blocking the downstream signaling pathway that leads to allergic symptoms.

References

In Vitro Antiviral Activity of Chloropyramine Against Respiratory Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyramine, a first-generation H1 antihistamine, has long been utilized for the management of allergic reactions. Recent research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating notable in vitro activity against several respiratory viruses. This technical guide provides a comprehensive overview of the existing in vitro data on this compound's antiviral efficacy, details the experimental protocols used in these studies, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The repurposing of existing drugs like this compound presents a promising avenue for the rapid development of novel antiviral therapies.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound, primarily in the form of chlorpheniramine maleate (CPM), has been quantified against influenza viruses and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following tables summarize the key findings from various studies, providing a comparative look at its efficacy.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses

| Virus Strain/Subtype | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/Shanghai/4664T/2013 (H7N9) | MDCK | CPE Reduction | 11.84 | >100 | >8.4 | [1][2] |

| Influenza A/Shanghai/37T/2009 (H1N1) | MDCK | Plaque Reduction | 2.7 | >100 | >37 | [1][2] |

| Influenza A/Puerto Rico/8/1934 (H1N1) | MDCK | CPE Reduction | Not specified | >100 | Not specified | [1] |

| Influenza A/Guizhou/54/1989 (H3N2) | MDCK | Plaque Reduction | 14.5 | >100 | >6.9 | |

| Influenza B/Shanghai/2017 (BY) | MDCK | CPE Reduction | Not specified | >100 | Not specified |

IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50), MDCK (Madin-Darby Canine Kidney), CPE (Cytopathic Effect)

Table 2: In Vitro Antiviral Activity of this compound Against SARS-CoV-2

| Virus Strain/Variant | Cell Line | Assay Type | Metric | Result | Reference |

| SARS-CoV-2/USA-WA1/2020 | Vero 76 | Virucidal Assay (CCID50) | Log Reduction | 2.5 (99.7% reduction) | |

| SARS-CoV-2 | Vero E6 | Plaque Reduction | - | Dose-dependent inhibition of adsorption and replication | |

| SARS-CoV-2 | Vero E6 | MTT Assay | CC50 (µg/mL) | 497.7 |

CCID50 (50% Cell Culture Infectious Dose), Vero 76/Vero E6 (African green monkey kidney epithelial cells), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Note: At present, there is a lack of published in vitro studies with specific quantitative data (e.g., EC50, IC50) for the antiviral activity of this compound against other common respiratory viruses such as Respiratory Syncytial Virus (RSV) and human rhinoviruses.

Experimental Protocols

The following are detailed methodologies for key in vitro assays cited in the studies on this compound's antiviral activity.

Cell Culture and Virus Propagation

-

Cell Lines:

-

MDCK (Madin-Darby Canine Kidney) cells are commonly used for influenza virus propagation and antiviral assays. They are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Vero E6 or Vero 76 cells (African green monkey kidney epithelial cells) are widely used for SARS-CoV-2 isolation, propagation, and antiviral testing. They are generally cultured in DMEM with 10% FBS and antibiotics.

-

-

Virus Propagation:

-

Respiratory virus stocks are propagated in appropriate cell lines. For influenza viruses, TPCK-treated trypsin is often added to the culture medium to facilitate viral entry.

-

Viral titers are determined using standard methods such as plaque assays or TCID50 assays.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that is toxic to the host cells.

-

Cell Seeding: Seed host cells (e.g., MDCK or Vero E6) in a 96-well plate at a suitable density and incubate for 24 hours to form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and determining the concentration that results in 50% cell death.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the antiviral activity of a compound.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Wash the cell monolayer and infect with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.

-

Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza, 3-4 days for SARS-CoV-2).

-

Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

IC50 Calculation: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

50% Tissue Culture Infectious Dose (TCID50) Assay

This endpoint dilution assay measures the infectious virus titer by observing the cytopathic effect (CPE).

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Serial Dilution: Prepare 10-fold serial dilutions of the virus sample.

-

Infection: Inoculate replicate wells with each virus dilution.

-

Incubation: Incubate the plate for 3-5 days and observe for the presence of CPE under a microscope.

-

Endpoint Determination: For each dilution, record the number of wells showing CPE. The TCID50 is the virus dilution at which 50% of the cell cultures are infected.

-

Calculation: The TCID50 value is calculated using the Reed-Muench or Spearman-Kärber method.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample.

-

Experimental Setup: Infect host cells with the respiratory virus in the presence or absence of different concentrations of this compound.

-

RNA Extraction: At various time points post-infection, harvest the cell supernatant or cell lysate and extract total RNA using a commercial viral RNA extraction kit.

-

Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR: Perform real-time PCR using a thermocycler with specific primers and a probe (e.g., TaqMan) that targets a conserved region of the viral genome. The fluorescence signal is measured in real-time as the DNA is amplified.

-

Quantification: Create a standard curve using known quantities of a viral RNA standard. The viral load in the experimental samples is then quantified by comparing their amplification cycle (Ct value) to the standard curve.

-

Data Analysis: Analyze the reduction in viral RNA levels in the this compound-treated samples compared to the untreated virus control to determine the compound's inhibitory effect on viral replication.

Signaling Pathways and Mechanisms of Action

This compound exhibits its antiviral activity through different mechanisms depending on the virus. The following diagrams, generated using Graphviz, illustrate the proposed points of inhibition in the replication cycles of influenza virus and SARS-CoV-2.

Influenza Virus Replication Cycle and Inhibition by this compound

This compound is suggested to inhibit the early stages of influenza virus infection, specifically by interfering with viral entry through endocytosis. This likely involves the inhibition of endosomal acidification, which is a critical step for the uncoating of the virus and the release of its genome into the cytoplasm.

SARS-CoV-2 Replication Cycle and Inhibition by this compound

For SARS-CoV-2, this compound has been shown to have a multi-pronged attack, including direct virucidal activity, inhibition of viral adsorption to host cells, and interference with viral replication. Molecular docking studies suggest that this compound can interact with key viral proteins such as the spike protein, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp).

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antiviral activity against influenza viruses and SARS-CoV-2. Its multi-modal mechanism of action, particularly against SARS-CoV-2, makes it an attractive candidate for further investigation as a repurposed antiviral drug. This technical guide summarizes the current state of knowledge, providing a foundation for researchers and drug development professionals to build upon. Further studies are warranted to explore the full spectrum of its antiviral activity against other respiratory viruses, to elucidate the precise molecular mechanisms of action, and to translate these promising in vitro findings into in vivo efficacy and potential clinical applications.

References

- 1. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]

- 2. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Chloropyramine on Cytokine Expression in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine, a first-generation ethylenediamine antihistamine, is primarily recognized for its role as a competitive reversible H1 receptor antagonist.[1][2] Its clinical application in treating allergic conditions such as rhinitis, conjunctivitis, and urticaria is well-established.[1] Beyond its canonical anti-allergic function of blocking histamine-induced vasodilation and tissue edema, this compound and other H1-receptor antagonists exhibit significant immunomodulatory properties.[2][3] These effects are largely mediated by their ability to alter the expression and secretion of cytokines from various immune cells, thereby influencing the nature and intensity of the immune response. This guide provides an in-depth examination of the mechanisms through which this compound affects cytokine expression, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the key cellular pathways and workflows.

Core Mechanism of Action: H1 Receptor Blockade and Immune Modulation

Histamine is a critical mediator in the immune system, exerting its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The H1 receptor is widely expressed on numerous immune cells, including T cells, B cells, dendritic cells (DCs), monocytes, neutrophils, and eosinophils. Upon binding to the H1 receptor, histamine triggers signaling cascades that lead to the production of various pro-inflammatory cytokines, contributing to the symptoms of allergic reactions.

This compound's primary mechanism involves competitively inhibiting the binding of histamine to these H1 receptors. This blockade prevents the downstream signaling events that would normally lead to cytokine gene expression and protein secretion. Furthermore, this action has broader implications for immune regulation, particularly in modulating the balance between T helper type 1 (Th1) and T helper type 2 (Th2) cells. Allergic diseases are often characterized by a dominance of the Th2 response, which is associated with cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. By suppressing Th2-type cytokine production, H1-receptor antagonists can help to rebalance the immune response.

Signaling Pathways Affected by this compound

Histamine binding to the H1 receptor can activate several intracellular signaling pathways that culminate in the transcription of cytokine genes. One major pathway involves the activation of Ca2+-dependent Protein Kinase C (PKC), which in turn activates the Raf/MEK/ERK and IKK/IκB/NF-κB signal cascades. By blocking the initial histamine-H1R interaction, this compound effectively inhibits the activation of these crucial downstream pathways, thereby preventing the expression of pro-inflammatory cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-6, and IL-8.

Quantitative Effects on Cytokine Expression

The immunomodulatory effects of H1 antihistamines have been quantified in various studies, demonstrating a clear impact on cytokine production across different immune cell types. While data specifically for this compound is limited, the effects of other H1 blockers provide a strong indication of its likely activity.

Mast Cells and Basophils

Mast cells and basophils are key players in allergic inflammation, releasing a host of mediators, including cytokines, upon activation. H1-type antihistamines have been shown to cause a dose-dependent inhibition of cytokine release from human leukemic mast cells (HMC-1) and basophilic cells (KU812).

Table 1: Effects of H1 Antihistamines on Cytokine Release from Mast Cells (HMC-1)

| Cytokine | Effect Observed | Potency of Inhibition | Reference |

|---|---|---|---|

| TNF-α | Dose-dependent inhibition | High (Maximal effects at 10-12 to 10-8 M) | |

| IL-8 | Dose-dependent inhibition | Moderate | |

| IL-6 | Dose-dependent inhibition | Moderate | |

| IL-3 | Dose-dependent inhibition | Moderate |

| GM-CSF | No significant effect | - | |

T-Lymphocytes and Th1/Th2 Balance

H1 receptor antagonists can influence the differentiation and function of T lymphocytes, which orchestrates the adaptive immune response. A key effect is the modulation of the Th1/Th2 cytokine balance, often by suppressing the Th2 response that drives allergic inflammation.

Table 2: Effects of H1 Antihistamines on T-Lymphocyte Cytokine Production

| Cell Type | Cytokine | Inducing Stimulus | Effect of H1 Antagonist | Reference |

|---|---|---|---|---|

| Peripheral Blood T-Cells | IFN-γ (Th1) | IL-12 | Significant suppression (by cetirizine, fexofenadine) | |

| Peripheral Blood T-Cells | IL-5 (Th2) | IL-4 | Downregulation (by loratadine, olopatadine, fexofenadine) | |

| Murine IELs & Splenocytes | IFN-γ, TNF-α, IL-2 (Th1) | PMA + Ionomycin | Significant decrease |

| Murine IELs & Splenocytes | IL-4 (Th2) | PMA + Ionomycin | Significant decrease | |

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that are crucial for initiating T-cell responses. Histamine can act directly on immature DCs to alter their cytokine secretion profile upon maturation, thereby influencing T-cell polarization. Specifically, histamine can reduce IL-12 secretion (a key Th1-polarizing cytokine) and increase IL-10 production, promoting a shift towards a Th2 phenotype. By blocking histamine's action, H1 antagonists can counteract this effect.

Table 3: Histamine's Effect on Dendritic Cell Cytokine Secretion (Modulated by H1 Antagonists)

| Cytokine | Effect of Histamine (via H2 receptor) | Implied Effect of H1 Antagonist | Reference |

|---|---|---|---|

| IL-12 | Reduced secretion | Counteracts reduction, supports Th1 response | |

| IL-10 | Increased production | Counteracts increase, dampens Th2 shift | |

| IL-8 | Increased expression | Inhibition |

| TNF-α | Blocked induction | - | |

Experimental Protocols

Investigating the effects of this compound on cytokine expression involves a series of well-defined in vitro methodologies. The general workflow includes isolating and culturing specific immune cells, stimulating them to produce cytokines, treating them with the drug, and subsequently measuring the cytokine output at the protein or mRNA level.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Landscape of Chloropyramine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine, a first-generation antihistamine of the ethylenediamine class, is primarily recognized for its potent antagonism of the histamine H1 receptor. Marketed widely as Suprastin®, it is utilized in the management of various allergic conditions. A thorough understanding of its pharmacokinetic and pharmacodynamic profiles in preclinical rodent models is crucial for its continued clinical application and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the available literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents, alongside a detailed examination of its pharmacodynamic effects and the experimental methodologies used for their evaluation. Notably, while extensive data exists for the closely related compound chlorpheniramine, specific quantitative pharmacokinetic parameters for this compound in rats and mice are not widely reported in publicly accessible literature. This guide distinguishes between data for the two compounds where applicable and highlights areas where further research is warranted.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is the competitive inverse agonism of the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Beyond its antihistaminic properties, this compound also exhibits anticholinergic and sedative effects, characteristic of first-generation antihistamines.

Histamine H1 Receptor Antagonism

This compound effectively antagonizes H1 receptors in various tissues, leading to the alleviation of allergic symptoms. This has been demonstrated in several rodent models.

A common in vivo model to assess the antihistaminic activity of compounds is the histamine-induced bronchoconstriction model in guinea pigs.

-

Animals: Male Hartley guinea pigs (300-400 g) are typically used.

-

Procedure:

-

Animals are sensitized to an allergen (e.g., ovalbumin) or challenged directly with histamine.

-

This compound or vehicle is administered at various doses and routes (e.g., intraperitoneally or orally) at a specified time before the histamine challenge.

-

Animals are placed in a whole-body plethysmograph to measure airway resistance.

-

Aerosolized histamine is delivered, and changes in bronchoconstriction (e.g., increased airway resistance, decreased tidal volume) are recorded.

-

The protective effect of this compound is quantified by the inhibition of the histamine-induced bronchoconstrictor response compared to the vehicle-treated group.

-

Passive paw anaphylaxis is another widely used in vivo model to evaluate the anti-allergic effects of drugs.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

-

Procedure:

-

Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one hind paw. The contralateral paw is injected with saline to serve as a control.

-

After a sensitization period (typically 24-48 hours), this compound or vehicle is administered.

-

Anaphylaxis is induced by an intravenous injection of the antigen (DNP-human serum albumin) along with a dye such as Evans blue to assess plasma extravasation.

-

Paw swelling is measured using a plethysmometer or calipers at various time points after the antigen challenge. The amount of dye extravasated into the paw tissue can also be quantified spectrophotometrically after extraction.

-

The inhibitory effect of this compound is determined by the reduction in paw swelling and dye extravasation compared to the vehicle-treated group.

-

Anticholinergic and Sedative Effects

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and exhibits notable anticholinergic (muscarinic receptor antagonist) and sedative properties.

The sedative effects of this compound can be evaluated in mice using various behavioral tests.

-

Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are frequently used.

-

Apparatus: An actophotometer or open-field arena equipped with infrared beams to automatically record locomotor activity.

-

Procedure:

-

Mice are habituated to the testing room for at least one hour before the experiment.

-

This compound or vehicle is administered to different groups of mice.

-

At the time of expected peak effect, individual mice are placed in the actophotometer or open-field arena.

-

Locomotor activity (e.g., number of beam breaks, distance traveled, rearing frequency) is recorded for a defined period (e.g., 10-30 minutes).

-

A significant reduction in locomotor activity in the this compound-treated group compared to the vehicle group is indicative of a sedative effect.

-

Pharmacokinetics of this compound and Chlorpheniramine

Detailed pharmacokinetic data for this compound in rodent models is sparse in the available literature. However, studies on the closely related compound, chlorpheniramine, provide valuable insights into the likely pharmacokinetic profile of this compound. It is important to note that while structurally similar, differences in their pharmacokinetic properties may exist.

Absorption

Studies in rats have shown that Suprastin (this compound) is absorbed from the small intestine. However, in a model of systemic anaphylactic shock, the absorption of Suprastin was found to be significantly decreased. This suggests that the physiological state of the animal can influence the drug's absorption.

Distribution

As a lipophilic molecule, this compound is expected to be widely distributed throughout the body, including crossing the blood-brain barrier, which accounts for its central nervous system effects.

Metabolism

The metabolism of this compound has not been extensively detailed in rodent models.

Excretion

The routes and rate of excretion of this compound in rodents are not well-documented in the available literature.

Quantitative Pharmacokinetic Data (Chlorpheniramine in Rodents)

Due to the lack of specific quantitative data for this compound, the following tables summarize the pharmacokinetic parameters of its analogue, chlorpheniramine, in rats. This information should be interpreted with caution and serves as a surrogate until specific data for this compound becomes available.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Dose | 20 mg/kg | |

| Half-life (t½) | 18.2 min ((+)-enantiomer) | |

| 50.0 min ((-)-enantiomer) |

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose | 20 mg/kg | |

| AUC | Higher for (+)-S-enantiomer |

Note: AUC (Area Under the Curve) values were reported qualitatively.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of action of this compound.

A Deep Dive into the Neuropharmacological Profile of Chloropyramine and Other First-Generation Antihistamines

A Technical Guide for Researchers and Drug Development Professionals

Abstract

First-generation antihistamines, a class of medications widely utilized for the symptomatic relief of allergic conditions, possess a complex neuropharmacological profile owing to their ability to traverse the blood-brain barrier. This technical guide provides an in-depth examination of the neuropharmacological properties of Chloropyramine, a representative first-generation antihistamine. We will explore its interactions with various central nervous system (CNS) receptors, its impact on neurotransmitter systems, and the downstream signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key biological processes.

Introduction

First-generation antihistamines, developed in the mid-20th century, primarily function as antagonists at the histamine H1 receptor. Their lipophilic nature allows for significant penetration into the central nervous system, leading to a range of on- and off-target effects that define their neuropharmacological characteristics.[1] this compound, a member of the ethylenediamine class, is a classical example of a first-generation antihistamine and serves as the focal point of this guide.[2] Understanding the multifaceted interactions of these agents with the CNS is crucial for optimizing their therapeutic applications and mitigating their adverse effects, such as sedation and cognitive impairment.

Receptor Binding Profile

The neuropharmacological effects of first-generation antihistamines are a direct consequence of their binding affinities to a variety of CNS receptors. While their primary target is the histamine H1 receptor, they also exhibit significant affinity for other receptors, contributing to their broad spectrum of central effects.

Histamine Receptor Binding

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Radioligand | Tissue Source |

| d-Chlorpheniramine | H1 | 3.6 | [3H]mepyramine | Bovine Cerebral Cortex |

Data for d-Chlorpheniramine is used as a proxy for this compound due to structural similarity.

Muscarinic Acetylcholine Receptor Binding

A hallmark of first-generation antihistamines is their anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth, blurred vision, and urinary retention, as well as contributing to their sedative and cognitive-impairing effects.

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |

| d-Chlorpheniramine | Muscarinic (non-selective) | 300 | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex |

Data for d-Chlorpheniramine is used as a proxy for this compound due to structural similarity.[2]

Adrenergic and Serotonergic Receptor Binding

First-generation antihistamines can also interact with adrenergic and serotonergic receptors, although typically with lower affinity than for H1 and muscarinic receptors. These interactions can contribute to their complex CNS effects, including alterations in mood and arousal. Specific Ki values for this compound at these receptors are not widely reported. However, evidence suggests that some first-generation antihistamines possess affinity for these receptor systems. For instance, chlorpheniramine has been shown to inhibit the reuptake of serotonin.

Effects on Neurotransmitter Systems

By acting on various presynaptic and postsynaptic receptors, this compound and its congeners can significantly modulate the release and activity of several key neurotransmitters in the brain.

Histaminergic System

As a potent H1 receptor antagonist, this compound blocks the effects of histamine in the CNS. Histamine acts as a neurotransmitter that promotes wakefulness and alertness. Therefore, the sedative effects of first-generation antihistamines are primarily attributed to their blockade of central H1 receptors.

Cholinergic System

The anticholinergic properties of this compound lead to a reduction in cholinergic neurotransmission in the brain. Acetylcholine plays a critical role in learning, memory, and attention. The cognitive impairment and memory deficits associated with first-generation antihistamines are largely due to their antagonism of muscarinic acetylcholine receptors.

Dopaminergic System

Studies using in vivo microdialysis have demonstrated that systemic administration of the closely related first-generation antihistamine, chlorpheniramine, leads to an increase in extracellular dopamine levels in the neostriatum and nucleus accumbens.[3] This effect is thought to be mediated by the blockade of histamine H1 receptors, which may indirectly disinhibit dopaminergic neurons.[3] The elevation of dopamine in these brain regions, which are key components of the reward pathway, may contribute to the abuse potential of some first-generation antihistamines.

Table 3: Effect of Chlorpheniramine on Extracellular Dopamine Levels (In Vivo Microdialysis)

| Brain Region | Dose of Chlorpheniramine | Peak Increase in Dopamine (% of Baseline) |

| Neostriatum | 5 mg/kg | ~140% |

| Neostriatum | 20 mg/kg | ~180% |

| Nucleus Accumbens | 20 mg/kg | ~300% |

Data from studies on chlorpheniramine in urethane-anesthetized rats.

Noradrenergic System

In vivo microdialysis studies have shown that the blockade of histamine H1 receptors in the paraventricular nucleus of the hypothalamus by chlorpheniramine can lead to an increase in norepinephrine release. This suggests an interaction between the histaminergic and noradrenergic systems in regulating arousal and other physiological functions.

Serotonergic System

Evidence suggests that some first-generation antihistamines, including chlorpheniramine, can inhibit the reuptake of serotonin, thereby increasing its synaptic availability. This action is independent of H1 receptor antagonism and may contribute to the mood-altering effects observed with these drugs.

Signaling Pathways

The neuropharmacological effects of this compound are initiated by its binding to specific G protein-coupled receptors (GPCRs), which in turn triggers intracellular signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. Upon antagonism by this compound, the downstream signaling cascade, which normally involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), is inhibited. This leads to a decrease in intracellular calcium mobilization and a reduction in the activation of protein kinase C (PKC).

Caption: Antagonism of H1 Receptor Signaling by this compound.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are also GPCRs, with different subtypes coupling to different G proteins. For example, M1, M3, and M5 receptors are Gq/11-coupled, while M2 and M4 receptors are Gi/o-coupled. By blocking these receptors, this compound can interfere with a variety of signaling pathways, leading to widespread effects on neuronal function.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the neuropharmacological properties of first-generation antihistamines like this compound.

Radioligand Receptor Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various receptors.

-

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

General Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., brain cortex) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]mepyramine for H1 receptors, [3H]quinuclidinyl benzilate for muscarinic receptors), and a range of concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Receptor Binding Assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To quantify the effect of this compound administration on the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin.

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

-

General Protocol:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical or fluorescence detection (HPLC-ED/FD) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.

-

Caption: Workflow for In Vivo Microdialysis Experiment.

Functional Assays (e.g., Calcium Mobilization)

These assays measure the cellular response to receptor activation or blockade.

-

Objective: To determine the functional potency (e.g., IC50) of this compound in blocking H1 receptor-mediated cellular responses.

-

Principle: H1 receptor activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators. The ability of this compound to inhibit the histamine-induced calcium increase is quantified.

-

General Protocol:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the H1 receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubation: Incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration to determine the IC50.

-

Conclusion

This compound, as a representative first-generation antihistamine, exhibits a complex neuropharmacological profile characterized by high-affinity antagonism of histamine H1 and muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier and interact with these and other CNS receptors leads to significant modulation of multiple neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic pathways. These interactions are the basis for both its therapeutic effects and its well-known central side effects, such as sedation and cognitive impairment. A thorough understanding of these neuropharmacological properties, supported by quantitative data from receptor binding, in vivo microdialysis, and functional assays, is essential for the rational development of new medications with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of antihistamines and other centrally acting drugs.

References

A Technical Guide to the Anti-inflammatory Effects of Chloropyramine in Allergic Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyramine is a first-generation ethylenediamine antihistamine utilized in the management of various allergic conditions. Its primary mechanism of action is the competitive reversible antagonism of the histamine H1 receptor, which effectively mitigates the immediate symptoms of allergic reactions such as edema, vasodilation, and increased vascular permeability. Beyond this foundational activity, emerging evidence suggests that first-generation antihistamines, including the closely related compound chlorpheniramine, possess broader anti-inflammatory and immunomodulatory properties. These include the potential to modulate cytokine production and induce apoptosis in key inflammatory cells like eosinophils. This technical guide provides an in-depth review of the signaling pathways associated with this compound's action, presents available quantitative data on its anti-inflammatory efficacy from preclinical and clinical models, and offers detailed experimental protocols for its evaluation in a research setting.

Core Mechanism of Action: H1 Receptor Antagonism

This compound exerts its principal therapeutic effect by functioning as a competitive inverse agonist at the histamine H1 receptor (H1R).[1] In an allergic response, allergens trigger the degranulation of mast cells, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various cell types, including endothelial and smooth muscle cells, initiating a signaling cascade that leads to the classic symptoms of allergy.[2]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This activates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in physiological responses such as smooth muscle contraction, increased vascular permeability, and vasodilation.[2] By competitively blocking histamine's access to the H1R, this compound effectively inhibits this entire downstream signaling pathway, thereby providing relief from allergic symptoms.[3][4]

Extended Anti-inflammatory and Immunomodulatory Effects

Beyond competitive antagonism at the H1R, evidence suggests that first-generation antihistamines possess additional anti-inflammatory properties that contribute to their efficacy. A key mechanism involves the modulation of eosinophil function. Eosinophils are critical effector cells in allergic inflammation, and their prolonged survival at inflammatory sites, often promoted by cytokines like Interleukin-5 (IL-5), exacerbates tissue damage.

Studies on chlorpheniramine, a structurally similar first-generation antihistamine, have shown that it can reverse the survival-prolonging effect of IL-5 on human eosinophils by inducing apoptosis (programmed cell death). This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. By promoting the clearance of eosinophils, this compound may actively help resolve allergic inflammation rather than merely blocking acute histamine-mediated symptoms.

Quantitative Data on Anti-inflammatory Efficacy

While specific preclinical data on this compound's effect on cytokine profiles is limited in publicly available literature, studies on the closely related compound chlorpheniramine and other H1 antihistamines provide valuable quantitative insights into the expected anti-inflammatory effects.

Table 1: Effect of Chlorpheniramine on Inflammatory Responses in Preclinical and Clinical Models

| Model | Endpoint Measured | Treatment | Result | Citation |

|---|---|---|---|---|

| LPS-Induced Inflammation (Rat Skin) | Plasma Leakage | Chlorpheniramine Maleate (10⁻⁷ mol/site) | 38% inhibition of plasma leakage compared to control. | |

| Allergen-Induced Skin Weal (Human) | Weal Size Inhibition | Chlorpheniramine | Significantly inhibited allergen-induced skin weals compared to placebo. |

| Histamine-Induced Skin Weal (Human) | Weal Size Inhibition | Chlorpheniramine | Potent inhibition of histamine-induced skin weals. | |

Table 2: Effect of Chlorpheniramine on Eosinophil Survival (In Vitro)

| Cell Type | Pro-Survival Stimulus | Treatment | Key Finding | Citation |

|---|

| Human Eosinophils | Interleukin-5 (IL-5) | Chlorpheniramine | Reverses the survival-prolonging effect of IL-5 by enhancing apoptosis. | |

Table 3: Illustrative Effect of H1 Antihistamines on Plasma Cytokine Levels in Allergic Rhinitis (Clinical Data) Data from second-generation antihistamines, presented to illustrate the potential immunomodulatory effects of H1 receptor blockade.

| Cytokine | Treatment (4 weeks) | Baseline Level (pg/mL, Mean) | Post-Treatment Level (pg/mL, Mean) | P-Value | Citation |

|---|---|---|---|---|---|

| IL-8 | Levocetirizine (5 mg/day) | 5.85 | 3.98 | <0.01 | |

| TNF-α | Levocetirizine (5 mg/day) | 2.32 | 1.45 | <0.01 | |

| IL-6 | Levocetirizine (5 mg/day) | 1.19 | 1.006 | <0.01 |

| IL-1β | Levocetirizine (5 mg/day) | 0.44 | 0.28 | <0.01 | |

Experimental Protocols for Preclinical Evaluation

This model is standard for evaluating the efficacy of anti-inflammatory compounds against allergic asthma.

1. Animals:

-

BALB/c mice (female, 6-8 weeks old) are commonly used due to their predisposition to Th2-type immune responses.

2. Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)

-

This compound hydrochloride

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

3. Experimental Procedure:

-

Sensitization (Day 0 and Day 14):

-

Administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.

-

-

Aerosol Challenge (Day 21, 22, and 23):

-

Place mice in a whole-body inhalation chamber.

-

Expose them to an aerosol of 1% OVA in saline for 30 minutes.

-

-

Treatment (Day 21, 22, and 23):

-

Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) 1 hour before each OVA challenge.

-

A vehicle control group (saline) and a positive control group (e.g., dexamethasone) should be included.

-

-

Endpoint Analysis (Day 24):

-

Bronchoalveolar Lavage (BAL): Anesthetize mice and perform a lung lavage with ice-cold PBS.

-

Cell Count: Centrifuge the BAL fluid (BALF) and resuspend the cell pellet. Perform a total leukocyte count using a hemocytometer and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on cytospin slides stained with Diff-Quik or Giemsa.

-

Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant using commercial ELISA kits.

-

Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

-

This assay assesses the ability of a compound to directly inhibit the release of inflammatory mediators from mast cells.

1. Cell Line:

-

Rat Basophilic Leukemia (RBL-2H3) cells, which are a reliable model for mast cell degranulation studies.

2. Materials:

-

RBL-2H3 cells

-

DNP-specific IgE antibody

-

DNP-HSA antigen

-

This compound hydrochloride

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Triton X-100 (for cell lysis)

3. Experimental Procedure:

-

Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate and culture overnight.

-

Sensitize the cells by incubating with DNP-specific IgE (0.5 µg/mL) for 2-4 hours.

-

-

Treatment:

-

Wash cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

-

Degranulation Induction:

-

Add DNP-HSA antigen (100 ng/mL) to all wells except the negative control to trigger degranulation. Incubate for 1 hour at 37°C.

-

-

Quantification of β-hexosaminidase Release:

-

Centrifuge the plate to pellet the cells.

-

Transfer an aliquot of the supernatant from each well to a new plate.

-

To measure total release, lyse the cells in the remaining wells with Triton X-100.

-

Add the β-hexosaminidase substrate to all samples and incubate.

-

Stop the reaction with a stop buffer and read the absorbance at 405 nm.

-

-

Calculation:

-

Calculate the percentage of degranulation as: (Sample Absorbance / Total Lysis Absorbance) * 100.

-

Determine the inhibitory effect of this compound relative to the vehicle-treated, antigen-stimulated control.

-

Conclusion

This compound is an effective agent for the management of allergic diseases, acting primarily through the blockade of the histamine H1 receptor signaling pathway. The anti-inflammatory profile of this first-generation antihistamine is likely augmented by additional immunomodulatory activities, such as the induction of eosinophil apoptosis via the JNK pathway, which contributes to the resolution of allergic inflammation. While quantitative data specifically characterizing this compound's impact on inflammatory cell infiltration and cytokine profiles in preclinical allergic models remains an area for further investigation, the evidence from closely related compounds strongly supports its role as a potent anti-inflammatory agent. The experimental protocols detailed herein provide a robust framework for future studies aimed at fully elucidating its mechanisms and efficacy.

References

- 1. A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-generation antihistamines diphenhydramine and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chloropyramine in Modulating the NF-κB Signaling Pathway in Nasal Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Chloropyramine, a first-generation antihistamine, in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway within human nasal epithelial cells (HNEpCs). While direct experimental data for this compound is limited, this guide leverages comprehensive data from studies on the structurally and functionally similar antihistamine, Chlorpheniramine, to serve as a robust predictive model. The NF-κB pathway is a critical regulator of the inflammatory response in allergic rhinitis and other nasal inflammatory conditions. Understanding how antihistamines like this compound interact with this pathway at the cellular level is crucial for the development of more targeted and effective therapies. This document details the proposed molecular mechanisms, presents quantitative data on the inhibition of NF-κB activation, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The NF-κB Pathway in Nasal Epithelial Inflammation

The epithelial lining of the nasal cavity serves as the first line of defense against inhaled allergens and pathogens. Upon exposure to inflammatory stimuli, such as histamine released during an allergic reaction, nasal epithelial cells can activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. A pivotal pathway in this process is the NF-κB signaling cascade.

In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules. This cascade amplifies the inflammatory response, leading to the characteristic symptoms of allergic rhinitis.[1]

First-generation antihistamines, such as this compound and Chlorpheniramine, are known to exert anti-inflammatory effects beyond their primary function as H1 receptor antagonists.[2][3] Evidence strongly suggests that these effects are, at least in part, mediated through the suppression of the NF-κB signaling pathway.[1]

Proposed Mechanism of Action of this compound on the NF-κB Pathway

This compound, as a histamine H1 receptor antagonist, is proposed to modulate the NF-κB pathway in nasal epithelial cells through the following mechanisms:

-

H1 Receptor Blockade: By competitively inhibiting the binding of histamine to H1 receptors on the surface of nasal epithelial cells, this compound prevents the initial trigger for NF-κB activation that is mediated by histamine.

-

Suppression of NF-κB Activation: Downstream of receptor blockade, this compound is expected to suppress the activation of the NF-κB pathway. This leads to a reduction in the transcription of an array of pro-inflammatory mediators and cytokines.[1]

-

Inhibition of p65 Nuclear Translocation: A key step in NF-κB activation is the translocation of the p65 subunit to the nucleus. This compound is anticipated to inhibit this process, thereby preventing the transcription of NF-κB target genes.

The following sections will detail the quantitative effects and experimental procedures based on studies of the closely related compound, Chlorpheniramine, which is expected to have a similar modulatory profile.

Quantitative Data: Chlorpheniramine's Effect on NF-κB Pathway Proteins

The following tables summarize the quantitative data from a study by Chang et al. (2017), which investigated the effects of Chlorpheniramine on NF-κB protein levels in human nasal epithelial cells (HNEpCs) stimulated with histamine. This data serves as a proxy for the expected effects of this compound.

Table 1: Effect of Histamine and Chlorpheniramine on NF-κB Protein Expression in HNEpCs

| Treatment Group | Concentration (M) | Change in NF-κB Protein Level (%) vs. Control | Statistical Significance (p-value) |

| Untreated Control | - | 0% | - |

| Histamine | 10⁻⁴ | +165.0% | < 0.05 |

| Histamine + Chlorpheniramine | 10⁻⁴ + 10⁻⁵ | -20.37% (vs. Histamine alone) | < 0.05 |

| Histamine + Chlorpheniramine | 10⁻⁴ + 10⁻⁴ | -23.45% (vs. Histamine alone) | < 0.05 |

Data is derived from Western blot analysis and represents the percentage change in NF-κB protein levels compared to the untreated control group or the histamine-only treated group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a typical experimental workflow for studying the effects of this compound on the NF-κB pathway.

Caption: Proposed mechanism of this compound modulating the NF-κB pathway in nasal epithelial cells.

Caption: Experimental workflow for assessing this compound's effect on NF-κB signaling.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the NF-κB signaling pathway in primary human nasal epithelial cells.

Primary Human Nasal Epithelial Cell (HNEpC) Culture

This protocol is adapted from standard methods for establishing air-liquid interface (ALI) cultures to mimic the in vivo nasal epithelium.

Materials:

-

Nasal brushing or biopsy sample

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Bronchial Epithelial Growth Medium (BEGM) kit

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Collagen-coated flasks and transwell inserts

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Isolation: Obtain nasal epithelial cells from human volunteers via nasal brushing or biopsy. Immediately place the sample in cold DMEM supplemented with antibiotics.

-

Initial Culture: Digest the tissue sample with trypsin-EDTA to release the cells. Seed the isolated cells onto collagen-coated tissue culture flasks in BEGM supplemented with growth factors and 10% FBS.

-

Expansion: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

-

Seeding on Transwells: Once a sufficient number of cells is obtained, seed the HNEpCs onto collagen-coated transwell inserts.

-

Differentiation at Air-Liquid Interface (ALI): When the cells on the transwells reach 100% confluency, switch to ALI culture by removing the apical medium and feeding the cells only from the basolateral side. Continue to culture for 3-4 weeks to allow for full mucociliary differentiation.

Western Blotting for NF-κB Pathway Proteins

This protocol allows for the quantification of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and NF-κB p65.

Materials:

-

Cultured and treated HNEpCs

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-